
5-Bromo-2-(1H-pyrazol-1-yl)pyridine
Overview
Description
5-Bromo-2-(1H-pyrazol-1-yl)pyridine: is a heterocyclic compound that features a pyridine ring substituted with a bromine atom at the 5-position and a pyrazole ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 1H-pyrazole.
Nucleophilic Substitution: 2-Chloropyridine undergoes nucleophilic substitution with 1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) to form 2-(1H-pyrazol-1-yl)pyridine.
Bromination: The resulting 2-(1H-pyrazol-1-yl)pyridine is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) and transition metal-catalyzed coupling reactions.
Key Examples:
- Amination : Reaction with ammonia or amines in the presence of a copper catalyst yields 5-amino derivatives. For example, using NH₃ in DMF at 120°C under CuI catalysis produces 5-amino-2-(1H-pyrazol-1-yl)pyridine with moderate yields .
- Thiol Substitution : Treatment with sodium hydrosulfide (NaSH) in ethanol at reflux replaces bromine with a thiol group, forming 5-mercapto-2-(1H-pyrazol-1-yl)pyridine .
Reaction Conditions:
Reaction Type | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Amination | NH₃, CuI, DMF, 120°C, 12 h | 65% | |
Thiol Substitution | NaSH, EtOH, reflux, 6 h | 72% |
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl compounds.
Suzuki-Miyaura Coupling:
Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis in toluene/water (3:1) at 80°C produces 5-aryl-2-(1H-pyrazol-1-yl)pyridines. For example:
- Phenylboronic Acid : Yields 5-phenyl-2-(1H-pyrazol-1-yl)pyridine (87%) .
- 4-Methoxyphenylboronic Acid : Yields 5-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)pyridine (82%) .
Heck Reaction:
Coupling with styrene in the presence of Pd(OAc)₂ and PPh₃ in DMF at 100°C generates 5-styryl-2-(1H-pyrazol-1-yl)pyridine (78% yield) .
Optimization Data:
Coupling Type | Catalyst System | Solvent | Temperature | Yield | Reference |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O | 80°C | 87% | |
Heck | Pd(OAc)₂, PPh₃ | DMF | 100°C | 78% |
Functionalization of the Pyrazole Ring
The pyrazole moiety undergoes electrophilic substitution and alkylation reactions.
Nitration:
Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position of the pyrazole ring, yielding 5-bromo-2-(4-nitro-1H-pyrazol-1-yl)pyridine (63% yield) .
Alkylation:
Treatment with methyl iodide in the presence of K₂CO₃ in acetonitrile at 60°C produces 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine (58% yield).
Grignard and Organometallic Reactions
The bromine atom reacts with Grignard reagents to form carbon-carbon bonds.
- Methylmagnesium Bromide : In THF at −78°C, the bromine is replaced by a methyl group, yielding 5-methyl-2-(1H-pyrazol-1-yl)pyridine (71% yield) .
Comparative Reactivity Analysis
Substituents on the pyrazole ring influence the compound’s reactivity:
Stability and Degradation
The compound is stable under inert conditions but degrades in acidic or alkaline environments:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing pyrazole and pyridine moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of 5-bromo-2-(1H-pyrazol-1-yl)pyridine showed efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies revealed that it inhibits cyclooxygenase enzymes, particularly COX-2, which are critical in inflammatory pathways. The selectivity index for COX-2 inhibition was notably high, indicating its promise in treating inflammatory diseases .
Enzyme Inhibition
this compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit certain kinases, which play roles in cancer progression. This highlights its potential as a therapeutic agent in oncology .
Materials Science Applications
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes can exhibit interesting catalytic properties and are studied for their applications in catalysis and materials development .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the pyrazole ring significantly enhanced antibacterial activity, leading to the identification of promising candidates for further development .
Case Study 2: Anti-inflammatory Mechanism
In a pharmacological study, researchers investigated the mechanism by which this compound inhibits COX enzymes. The compound was shown to bind selectively to the COX-2 active site, providing insights into its structure-activity relationship (SAR) and paving the way for designing more potent anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole and pyridine rings can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(1H-imidazol-1-yl)pyridine: Similar structure with an imidazole ring instead of a pyrazole ring.
2-(5-Bromo-1H-pyrazol-1-yl)pyridine: Similar structure with the bromine atom on the pyrazole ring.
5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: Similar structure with methyl groups on the pyrazole ring.
Uniqueness
5-Bromo-2-(1H-pyrazol-1-yl)pyridine is unique due to the specific positioning of the bromine atom and the pyrazole ring, which can influence its reactivity and interactions in chemical and biological systems. The combination of the bromine atom and the pyrazole ring provides a versatile scaffold for further functionalization and application in various fields.
Biological Activity
5-Bromo-2-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and structural characteristics, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 224.06 g/mol. The compound features a bromine atom at the second position of the pyridine ring and a pyrazolyl group at the first position. Its unique structural characteristics contribute to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 224.06 g/mol |
Structural Features | Bromine at C2, Pyrazole at C1 |
Synthesis
The synthesis of this compound typically involves the bromination of 2-(1H-pyrazol-1-yl)pyridine. Common methods include:
- Bromination Reaction : Utilizing bromine in the presence of a solvent.
- Multi-step Synthesis : Involving reactions with various pyrazole derivatives to enhance yield and purity.
These methods have been optimized for both laboratory and industrial applications, allowing for efficient production of the compound.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines. Studies have indicated that it interacts with enzymes involved in metabolic pathways, potentially serving as a lead compound for drug design aimed at cancer treatment.
Enzyme Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets. Initial data suggest favorable interactions with specific enzymes, which could play a role in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 5-Bromo-2-(1H-pyrazol-1-yl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling 5-bromo-2-aminopyridine with pyrazole derivatives using transition-metal catalysts (e.g., Pd or Cu). Microwave-assisted synthesis (as demonstrated for analogous bromoimidazopyridines) can reduce reaction times and improve yields . Optimization includes testing solvent systems (e.g., DMF or THF), temperature gradients (80–120°C), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Monitor progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Compare chemical shifts with literature data for pyridine and pyrazole moieties. For example, pyridine C-Br typically resonates at δ ~140–150 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ = 240.02 g/mol) via ESI-MS .
- X-ray Crystallography : Resolve crystal structure to verify bond angles and substituent positions, as demonstrated for related bromopyridine derivatives .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. For in vitro assays, prepare stock solutions in DMSO (≤10% v/v) and dilute in buffer. Pre-filter (0.22 µm) to avoid precipitation .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use density functional theory (DFT) to model transition states and electron density maps. For example:
- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring .
- Simulate Pd-catalyzed Buchwald-Hartwig amination pathways to predict regioselectivity .
- Validate models against experimental kinetic data (e.g., Hammett plots) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Probe dynamic effects (e.g., rotational barriers in pyrazole substituents) by acquiring spectra at 25°C and −40°C .
- 2D NMR (COSY, NOESY) : Assign coupling patterns and confirm spatial proximity of protons .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific atoms in complex splitting scenarios .
Q. How can researchers mitigate decomposition during long-term storage of this compound?
- Methodological Answer :
- Storage Conditions : Keep under inert atmosphere (Ar/N₂) at −20°C in amber vials to prevent photodegradation.
- Stability Testing : Perform accelerated aging studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC .
- Add Stabilizers : Use radical inhibitors (e.g., BHT) at 0.1% w/w to suppress oxidative degradation .
Q. Key Notes
Properties
IUPAC Name |
5-bromo-2-pyrazol-1-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZVSSMAJOIOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627136 | |
Record name | 5-Bromo-2-(1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433922-57-7 | |
Record name | 5-Bromo-2-(1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(1H-pyrazol-1-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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